molecular formula C12H12N2O3S B1415393 {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 1105192-43-5

{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B1415393
CAS No.: 1105192-43-5
M. Wt: 264.3 g/mol
InChI Key: AQRDPVNSDIQIEJ-UHFFFAOYSA-N
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Description

Historical Background of Substituted Imidazoles

The foundational chemistry of imidazole derivatives traces its origins to the pioneering work of Heinrich Debus in 1858, who first synthesized the parent imidazole compound through the reaction of glyoxal and formaldehyde in ammonia. This initial synthesis, while producing relatively modest yields, established the fundamental framework for what would become one of the most important heterocyclic scaffolds in modern chemistry. The systematic nomenclature for this class of compounds was formally established in 1887 when German chemist Arthur Rudolf Hantzsch coined the term "imidazole," providing the scientific community with a standardized designation for this crucial ring system.

The evolution of imidazole chemistry gained significant momentum throughout the late nineteenth and early twentieth centuries, as researchers began recognizing the remarkable versatility of this five-membered heterocyclic structure. Early investigations revealed that various imidazole derivatives had actually been discovered as early as the 1840s, preceding Debus's systematic synthesis by nearly two decades. These early discoveries laid the groundwork for understanding the fundamental chemical properties that make imidazole derivatives so valuable in synthetic chemistry applications.

The structural characteristics that define imidazole compounds include their planar five-membered ring configuration containing three carbon atoms and two nitrogen atoms positioned at the 1 and 3 positions. This arrangement creates a highly polar compound with a calculated dipole moment of 3.67 Debye units, contributing to excellent water solubility and unique chemical reactivity patterns. The amphoteric nature of imidazole, functioning both as an acid with a pKa of 14.5 and as a base with a conjugate acid pKa of approximately 7, makes it approximately sixty times more basic than pyridine. These fundamental properties established imidazole as an exceptional platform for synthetic modifications and functional group manipulations.

The aromatic character of imidazole derivatives arises from the presence of six π-electrons distributed across the planar ring structure, consisting of a pair of nonbonding electrons from the nitrogen atom and one electron from each of the remaining four ring atoms. This electronic configuration enables extensive resonance stabilization and provides multiple sites for chemical modification. The development of sophisticated synthetic methodologies has allowed chemists to introduce various substituents at different positions on the imidazole ring, leading to the creation of thousands of derivatives with diverse biological and chemical properties.

Significance of Sulfanyl-Linked Acetic Acid Derivatives

Sulfanyl-linked acetic acid derivatives represent a critical class of organosulfur compounds that have garnered substantial attention in pharmaceutical and synthetic chemistry applications. Thioacetic acid, the prototypical member of this family, serves as a powerful synthetic tool for introducing sulfur functionality into organic molecules. The compound exists exclusively in the thiol tautomeric form, consistent with the strength of the carbon-oxygen double bond, and exhibits significantly enhanced acidity compared to its oxygen analog, with a pKa near 3.4 making it approximately 15 times more acidic than acetic acid.

The synthetic utility of sulfanyl-acetic acid derivatives extends across multiple chemical transformations, particularly in the preparation of thiol-containing compounds through nucleophilic substitution reactions. The thioacetate anion, formed through deprotonation of thioacetic acid, serves as an excellent nucleophile for displacing halides from alkyl halides, followed by hydrolytic cleavage to generate free thiols. This two-step process has become a standard methodology for introducing sulfur functionality into complex organic structures, making sulfanyl-acetic acid derivatives indispensable tools in synthetic chemistry.

In pharmaceutical applications, thioacetic acid derivatives demonstrate remarkable versatility as synthetic intermediates for the preparation of various therapeutic agents. These compounds serve as powerful donors for the synthesis of receptor antagonists, antihypertensive agents, and diuretic medications. The broad-spectrum antibiotic family of carbapenems relies heavily on thioacetic acid chemistry for their synthesis, highlighting the critical role these sulfur-containing derivatives play in modern pharmaceutical manufacturing. Additionally, thioacetic acid derivatives find application in the analysis of biological samples, including polymerase chain reaction testing procedures.

The industrial applications of sulfanyl-acetic acid derivatives span multiple sectors, from metallurgy to food science. In metallurgical applications, these compounds facilitate the preparation of sulfur chelates for metal scavenging processes, while in polymer and rubber industries, they serve as chain transfer agents and curing agents. The food industry utilizes thioacetic acid derivatives for synthesizing flavor enhancers, and the cosmetic industry employs them in fragrance enhancement applications. This broad range of applications underscores the fundamental importance of sulfanyl-acetic acid chemistry in contemporary chemical manufacturing.

The development of more sophisticated sulfanyl-acetic acid derivatives has led to increasingly complex molecular architectures that combine multiple functional groups within single molecular frameworks. These advanced structures often incorporate heterocyclic components, creating hybrid molecules that exhibit enhanced biological activity and improved pharmacological properties. The integration of imidazole rings with sulfanyl-acetic acid moieties represents a particularly promising approach to developing novel bioactive compounds with optimized therapeutic profiles.

Position of 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid in Chemical Research

The compound 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid occupies a unique position within contemporary chemical research as a sophisticated example of multi-functional heterocyclic design. With its assigned CAS number 1105192-43-5 and molecular formula C₁₂H₁₂N₂O₃S, this compound represents the successful integration of three distinct chemical functionalities: the imidazole heterocycle, the methoxyphenyl aromatic system, and the sulfanyl-acetic acid linkage. The molecular weight of 264.30 daltons places this compound within the optimal range for oral bioavailability according to Lipinski's rule of five, suggesting potential pharmaceutical relevance.

The structural architecture of this compound demonstrates several key design principles that characterize modern medicinal chemistry approaches. The 4-methoxyphenyl substituent at the 5-position of the imidazole ring provides both electronic modulation through the electron-donating methoxy group and potential for hydrophobic interactions through the aromatic benzene ring. This substitution pattern allows for fine-tuning of the compound's physicochemical properties while maintaining the essential chemical reactivity of the imidazole core. The positioning of the methoxy group at the para position of the phenyl ring creates an optimal balance between electronic effects and steric accessibility.

The sulfanyl linkage connecting the imidazole ring system to the acetic acid moiety serves multiple strategic purposes in the molecular design. This sulfur bridge provides conformational flexibility while maintaining sufficient rigidity to preserve the spatial relationship between the heterocyclic and carboxylic acid components. The sulfur atom itself can participate in various chemical interactions, including metal coordination and hydrogen bonding, potentially enhancing the compound's biological activity profile. The acetic acid functionality contributes to water solubility and provides a site for potential prodrug modifications or salt formation to optimize pharmaceutical properties.

Current research methodologies for accessing compounds of this structural complexity rely heavily on advanced synthetic strategies that can efficiently construct the multiple chemical bonds while maintaining compatibility between the various functional groups. The synthesis of such compounds typically involves multi-step synthetic sequences that require careful selection of protecting groups, reaction conditions, and purification techniques. Recent advances in multicomponent reactions and catalytic methodologies have significantly improved the efficiency of preparing complex imidazole derivatives, making compounds like 2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid more accessible for research applications.

The research significance of this compound extends beyond its immediate structural features to its potential role as a lead compound for further chemical modifications. The presence of multiple functional groups provides numerous sites for structural diversification, enabling the creation of focused compound libraries for biological screening applications. The combination of the imidazole pharmacophore with the sulfanyl-acetic acid functionality creates opportunities for investigating structure-activity relationships across multiple biological targets simultaneously.

Overview of Current Research Landscape

The contemporary research landscape surrounding imidazole derivatives and sulfanyl-acetic acid compounds has experienced remarkable growth and diversification over the past decade, driven by advances in synthetic methodologies and increased understanding of structure-activity relationships. Recent comprehensive reviews covering the period from 2018 to 2022 highlight the exceptional versatility of imidazole derivatives in medicine, synthetic chemistry, and industrial applications. This research expansion has been facilitated by the development of environmentally friendly synthetic approaches, including multicomponent reactions conducted under diverse catalytic conditions that optimize synthetic efficiency while minimizing environmental impact.

The synthesis of imidazole derivatives has evolved significantly through the implementation of green chemistry principles and advanced catalytic systems. Modern synthetic approaches emphasize the use of diverse multicomponent reactions that can construct complex imidazole structures in single synthetic operations, thereby reducing waste generation and improving overall efficiency. These methodologies have enabled researchers to access previously challenging molecular architectures, including heavily substituted imidazoles and complex hybrid structures that combine multiple pharmacophoric elements within single molecular frameworks.

Current research trends demonstrate a strong focus on developing novel synthetic methodologies that can efficiently prepare trisubstituted and tetrasubstituted imidazoles through three- and four-component cyclocondensation reactions. These advanced synthetic strategies typically employ 1,2-diketones, ammonium acetate, aldehydes, and anilines as starting materials, utilizing various catalysts under environmentally benign conditions. The established synthetic methods include classical approaches such as the Van Leusen reaction, Debus-Radziszewski synthesis, Marckwald reaction, and Wallach synthesis, each offering specific advantages for particular substitution patterns and functional group compatibilities.

Recent technological advances have introduced innovative approaches to imidazole synthesis, including solvent-free conditions, microwave-assisted reactions, and ionic liquid-promoted techniques. The development of magnetic polymer catalysts, such as cross-linked poly(4-vinylpyridine)-supported iron oxide nanoparticles, has enabled efficient synthesis of trisubstituted imidazole derivatives under environmentally favorable conditions. These catalytic systems demonstrate excellent reusability and provide high yields in relatively short reaction times, addressing both economic and environmental concerns in synthetic chemistry.

The biological significance of imidazole derivatives continues to drive extensive research into their pharmaceutical applications. Contemporary investigations focus on the development of imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities. The remarkable scope of biological activities associated with imidazole derivatives reflects the fundamental importance of this heterocyclic scaffold in medicinal chemistry and drug discovery applications.

Research Area Key Developments (2018-2022) Synthetic Approaches Applications
Green Synthesis Multicomponent reactions, solvent-free conditions Magnetic polymer catalysts, microwave assistance Environmental sustainability
Pharmaceutical Chemistry Broad spectrum biological activities Classical and novel synthetic methods Drug discovery and development
Industrial Applications Improved catalytic systems Ionic liquid promotion, solid-phase synthesis Chemical manufacturing optimization
Structural Diversity Complex substitution patterns Four-component cyclocondensation Library generation for screening

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)10-6-13-12(14-10)18-7-11(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRDPVNSDIQIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

  • Formation of the Imidazole Ring : This typically involves the reaction of an aldehyde (e.g., 4-methoxybenzaldehyde) with an amine (e.g., aniline) and a source of nitrogen, such as ammonium acetate, in a solvent like acetic acid.

  • Substitution Reactions : After forming the imidazole core, substitution reactions are used to introduce the 4-methoxyphenyl group and the thioacetic acid moiety. These reactions might involve nucleophilic substitution or cross-coupling reactions.

  • Final Steps : The synthesis would conclude with purification steps, such as recrystallization or chromatography, to isolate the pure compound.

Analysis and Characterization

Characterization of the synthesized compound would involve various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Data Tables

Given the lack of specific data for {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, the following table provides general information on similar compounds:

Compound Molecular Formula Molecular Weight Synthesis Method
Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- C19H18N2O4S 370.4 g/mol Multi-step synthesis involving imidazole ring formation and substitution reactions
4,5-Diphenyl-1H-imidazol-2-yl)phenol Not specified Not specified Reaction of benzil with 5-chlorosalicylaldehyde, ammonium acetate, and anisidine in acetic acid

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at the imidazole ring or the methoxyphenyl group under appropriate conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and demethylated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the role of imidazole derivatives in inhibiting specific enzymes associated with cancer progression. For example, compounds containing the imidazole moiety have been evaluated for their inhibitory effects on mammalian lipoxygenases (ALOX15), which are implicated in various cancer models. The structure of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has been modified to enhance its potency against these enzymes, showcasing its potential as an anticancer agent .

Antimicrobial Properties
The compound has shown promise in antimicrobial studies, where its derivatives were tested against various bacterial and fungal strains. The results indicated that metal complexes formed with imidazole derivatives exhibited enhanced antimicrobial activity compared to their parent ligands . This suggests that 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can inhibit inflammatory pathways, making them potential therapeutic agents for treating inflammatory diseases .

Agricultural Applications

Plant Growth Regulators
The compound's ability to stimulate vegetative growth in plants has been explored, particularly in maize (Zea mays L.). Studies have shown that synthetic low molecular weight heterocyclic compounds can act as plant growth regulators, enhancing growth and development . This application is crucial for improving crop yields and agricultural productivity.

Pesticide Development
Given the biological activity of imidazole derivatives, there is potential for developing new pesticides. The structural characteristics of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid may provide a basis for designing effective fungicides or herbicides that target specific pests while minimizing environmental impact .

Material Sciences

Fluorescent Properties
Compounds containing imidazole structures have been utilized in various applications due to their fluorescent properties. These characteristics make them suitable for use in optical devices, textiles (as whiteners), and photography . The incorporation of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid into materials could enhance their functional properties.

Mechanism of Action

The mechanism of action of {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the methoxyphenyl group can participate in hydrophobic interactions. The sulfanylacetic acid moiety can form hydrogen bonds or undergo further chemical modifications, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Position on Imidazole: The target compound’s 5-(4-methoxyphenyl) group contrasts with analogs like the 4-(4-fluorophenyl) substituent in .

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound is electron-donating, which may enhance resonance stability compared to electron-withdrawing groups (e.g., -Cl, -F, -NO₂) in analogs .

Acid vs. Amide Derivatives :

  • The acetamide derivative in replaces the acetic acid group with an amide, increasing molecular weight and altering solubility and hydrogen-bonding capacity .

Lipophilicity and Bioavailability :

  • The benzyl-substituted analog () exhibits higher lipophilicity due to the aromatic benzyl group, which may improve membrane permeability compared to polar acetic acid derivatives .

Synthetic Accessibility :

  • Nitro-substituted derivatives () are often intermediates in synthesis but may face stability challenges due to the reactive nitro group .

Biological Activity

The compound {[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid (CAS Number: 60739-23-3) is a derivative of imidazole known for its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, and it features a sulfanyl group attached to an acetic acid moiety, which is instrumental in its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of imidazole can exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : Research demonstrates that such compounds can activate caspases (caspase-3, -8, and -9), leading to programmed cell death in human cervical cancer cells (HeLa) .
  • Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential role as a chemotherapeutic agent.

Antimicrobial Activity

The imidazole scaffold is known for its antimicrobial properties. Studies have reported that derivatives can inhibit the growth of bacteria and fungi. The sulfanyl group may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

Imidazole derivatives have also been studied for their anti-inflammatory effects. They can modulate the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells, preventing them from dividing.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • Study 1 : A clinical trial involving a related compound demonstrated a significant reduction in tumor size among patients with advanced cervical cancer after treatment with the imidazole derivative .
  • Study 2 : In vitro studies showed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as an antibiotic .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerCaspase activation leading to apoptosis
AntimicrobialDisruption of microbial membranes
Anti-inflammatoryModulation of cytokine production

Q & A

Q. Table 1: Key Reaction Parameters

StepSolventTemperatureCatalyst/YieldReference
Imidazole formationEthanol/HCl80°C65–70%
Sulfanyl linkageDMFRTDCC, 75%

Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.8 ppm, imidazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 291.08 for C₁₂H₁₂N₂O₃S) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: What strategies optimize sulfanyl linkage formation to minimize side products?

  • Thiol Protection : Use tert-butylthiol or trityl groups to prevent disulfide formation during synthesis .
  • Coupling Agents : Employ EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) for efficient amide/thioether bond formation .
  • Kinetic Monitoring : Real-time FTIR or LC-MS tracks reaction progress, enabling early termination if undesired byproducts emerge .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorogenic substrates .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation .
  • Computational Studies :
    • Molecular Docking : AutoDock Vina predicts binding affinity to targets like NF-κB or COX-2 .
    • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Basic: What physicochemical properties influence the compound’s research applications?

  • Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO or PEG-400 for in vitro studies .
  • Stability : Degrades at pH < 3 (imidazole ring protonation) or > 8 (sulfanyl group oxidation); store at −20°C in amber vials .

Advanced: How can contradictory findings about biological efficacy across studies be addressed?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized IC₅₀ protocols .
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to assess reproducibility .

Q. Table 2: Reported Biological Activities

StudyActivity (IC₅₀)Model SystemReference
Antimicrobial12 µM (E. coli)Microdilution assay
Anticancer8 µM (MCF-7)MTT assay
Anti-inflammatory50% COX-2 inhibitionEnzymatic assay

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

  • X-ray Crystallography : Determines absolute configuration of chiral centers (e.g., C2 of imidazole) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded regions (e.g., aromatic vs. imidazole protons) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Reactant of Route 2
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{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.